

Thermochemical properties of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',6'-Dichloroacetophenone

Cat. No.: B1294335

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Properties of **2',6'-Dichloroacetophenone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2',6'-Dichloroacetophenone**. Due to the limited availability of experimentally determined thermochemical properties for this specific compound, this paper presents high-quality estimated data and details the established experimental protocols used for determining such properties for analogous substituted acetophenones. This information is crucial for professionals in research and drug development for applications such as process design, safety analysis, and computational modeling.

Core Thermochemical Properties

2',6'-Dichloroacetophenone is a disubstituted aromatic ketone with the chemical formula $C_8H_6Cl_2O$.^{[1][2]} Its thermochemical properties are critical for understanding its behavior in chemical reactions and for process optimization.

Data Presentation

The following table summarizes the key thermochemical and physical properties of **2',6'-Dichloroacetophenone**. It is important to note that the majority of the thermochemical data

presented here are estimations derived from the Joback method, a group contribution method used for the prediction of physical properties from a chemical structure.[\[1\]](#)

Property	Value	Unit	Source/Method
Molecular Weight	189.04	g/mol	[1] [3] [4]
Melting Point	37 - 41	°C	[3] [4]
Boiling Point	176 - 180 at 83 mmHg	°C	[4] [5]
Standard Enthalpy of Formation (hf)	-138.92	kJ/mol	Joback Method [1]
Standard Gibbs Free Energy of Formation (gf)	-43.15	kJ/mol	Joback Method [1]
Enthalpy of Fusion (hfus)	19.73	kJ/mol	Joback Method [1]
Enthalpy of Vaporization (hvap)	52.52	kJ/mol	Joback Method [1]
Ideal Gas Heat Capacity (cpg)	See Temperature Dependent Data	J/mol·K	Joback Method [1]
Critical Temperature (tc)	782.69	K	Joback Method [1]
Critical Pressure (pc)	3476.55	kPa	Joback Method [1]
Critical Volume (vc)	0.479	m ³ /kmol	Joback Method [1]

Temperature Dependent Ideal Gas Heat Capacity (cpg)[\[1\]](#)

Temperature (K)	cpg (J/mol·K)
547.81	237.65
586.96	247.15
626.10	256.00
665.25	264.24
704.39	271.89
743.54	278.97
782.69	285.50

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for **2',6'-Dichloroacetophenone** is not readily available in the reviewed literature, the following established protocols are routinely used for the determination of thermochemical properties of substituted acetophenones and similar organic compounds.[\[6\]](#)

Determination of Enthalpy of Vaporization/Sublimation: Gas Saturation Method

The gas saturation method is a reliable technique for measuring the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization or sublimation can be derived.

Methodology:

- A stream of an inert carrier gas is passed through or over the substance under investigation at a constant, precisely controlled temperature.
- The carrier gas becomes saturated with the vapor of the substance.
- The amount of the substance transported by the gas is determined, typically by condensing the vapor at a lower temperature and measuring its mass.

- The vapor pressure is calculated from the amount of sublimed or evaporated material, the volume of the carrier gas, and the temperature.
- By measuring the vapor pressure at a range of temperatures, the enthalpy of vaporization/sublimation can be calculated using the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[\[6\]](#)

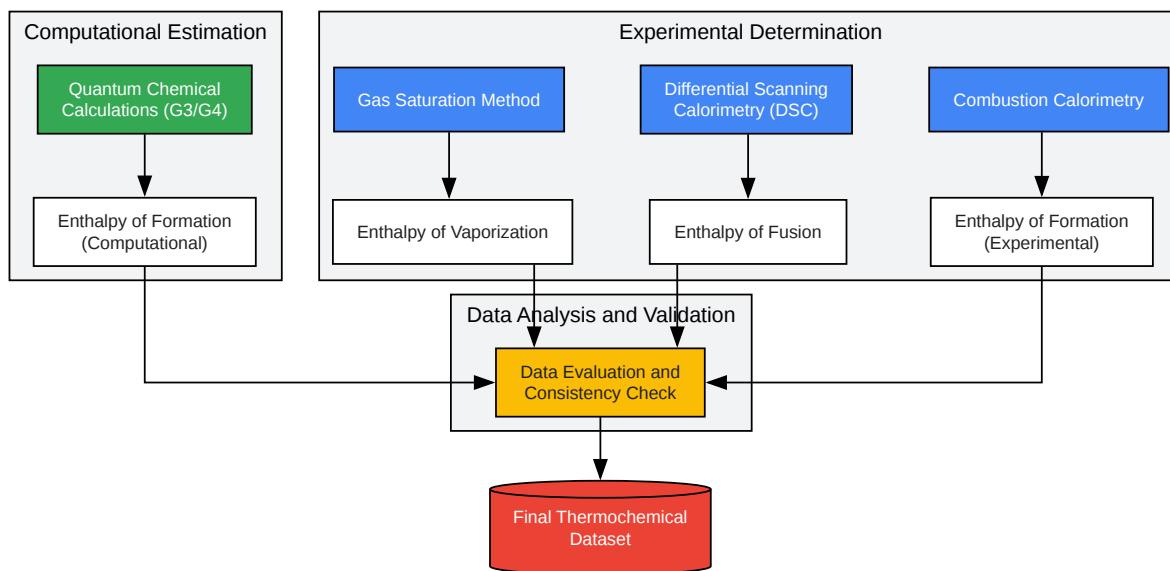
Methodology:

- A small, accurately weighed sample of the crystalline solid is placed in a sample pan. An empty pan is used as a reference.
- The sample and reference are heated at a constant rate.
- The difference in heat flow to the sample and reference is monitored.
- When the sample melts, it absorbs additional energy (the enthalpy of fusion), resulting in a measurable endothermic peak in the DSC curve.
- The area under this peak is directly proportional to the enthalpy of fusion, which can be quantified by calibration with a standard of known enthalpy of fusion.

Determination of Enthalpy of Formation: Combustion Calorimetry and Quantum Chemical Calculations

The experimental determination of the standard enthalpy of formation for organic compounds typically involves combustion calorimetry.

Methodology (Combustion Calorimetry):


- A precisely weighed sample of the compound is burned in a high-pressure oxygen atmosphere within a calorimetric bomb.
- The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is accurately measured.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
- The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, with knowledge of the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of **2',6'-Dichloroacetophenone**).

Computational Methodology (Quantum Chemical Calculations): High-level quantum chemical methods, such as G3MP2 and G4, are also employed to provide reliable estimations of the gas-phase standard molar enthalpies of formation.^{[6][7]} These ab initio calculations are based on fundamental quantum mechanical principles and can provide highly accurate thermochemical data, which can be used to validate or supplement experimental results.

Logical Workflow for Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental and computational determination of the key thermochemical properties of a compound like **2',6'-Dichloroacetophenone**.

Workflow for Thermochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination of thermochemical properties.

This guide provides a foundational understanding of the thermochemical properties of **2',6'-Dichloroacetophenone**, grounded in established estimation methods and detailed experimental protocols for analogous compounds. For definitive values, dedicated experimental determination is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. 2,6-Dichloroacetophenone [webbook.nist.gov]
- 3. 2,6-Dichloroacetophenone 97 2040-05-3 [sigmaaldrich.com]
- 4. 2',6'-Dichloroacetophenone | 2040-05-3 [chemicalbook.com]
- 5. 2',6'-Dichloroacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical properties of 2',6'-Dichloroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294335#thermochemical-properties-of-2-6-dichloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com